molecular formula C16H21Cl2N3O3 B3319542 gamma-Hydroxy bendamustine CAS No. 1138238-08-0

gamma-Hydroxy bendamustine

Cat. No.: B3319542
CAS No.: 1138238-08-0
M. Wt: 374.3 g/mol
InChI Key: GPYWLSZJZNELNN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Gamma-Hydroxy Bendamustine, also known as Bendamustine M3, primarily targets DNA in both active and quiescent cells . It is particularly effective against indolent B-cell non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL) .

Mode of Action

Bendamustine M3 is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . As an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases, resulting in cell death . This unique mechanism of action sets it apart from other alkylating agents .

Biochemical Pathways

The biochemical pathways affected by Bendamustine M3 involve DNA damage stress responses, apoptosis, inhibition of mitotic checkpoints, and induction of mitotic catastrophe . The compound’s ability to form covalent bonds with DNA bases disrupts the normal function of DNA, leading to cell death .

Pharmacokinetics

Bendamustine M3 is produced via the CYP1A2 pathway . The plasma concentration-time profile of Bendamustine follows a triphasic pattern, with a very rapid distribution and intermediate phases followed by a slow terminal decline . The effective half-life is about 40 minutes . Bendamustine m3 and another active metabolite, n-desmethyl-bendamustine (m4), are generally found at low levels relative to the parent compound .

Result of Action

The molecular and cellular effects of Bendamustine M3’s action include DNA damage, disruption of cell cycle progression, and induction of cell death . It has been shown to have a cytotoxic activity similar to the parent compound, Bendamustine .

Action Environment

The action, efficacy, and stability of Bendamustine M3 can be influenced by various environmental factors. For instance, the rate of formation for both Bendamustine M3 and M4 metabolites correlates with the activity of CYP1A2 . Therefore, factors that affect the activity of CYP1A2 could potentially influence the action of Bendamustine M3.

Chemical Reactions Analysis

Gamma-Hydroxy bendamustine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can further oxidize the hydroxyl group to form more complex derivatives.

    Reduction: The hydroxyl group can be reduced back to its original form, bendamustine.

    Substitution: The hydroxyl group can be substituted with other functional groups to create new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-4-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2N3O3/c1-20-13-3-2-11(21(8-6-17)9-7-18)10-12(13)19-16(20)14(22)4-5-15(23)24/h2-3,10,14,22H,4-9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYWLSZJZNELNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1C(CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138238-08-0
Record name gamma-Hydroxy bendamustine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138238080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .GAMMA.-HYDROXY BENDAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5NNC1X8FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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